N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the triazolopyridine moiety: This involves the cyclization of pyridine derivatives with azides under thermal or catalytic conditions.
Coupling of the benzodioxin and triazolopyridine units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base.
Formation of the butanamide chain: This can be achieved through amidation reactions using appropriate amines and acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pyridin-3-yl)butanamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(triazol-3-yl)butanamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the benzodioxin and triazolopyridine moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C18H18N4O3/c23-18(19-13-7-8-14-15(12-13)25-11-10-24-14)6-3-5-17-21-20-16-4-1-2-9-22(16)17/h1-2,4,7-9,12H,3,5-6,10-11H2,(H,19,23) |
InChI Key |
HALYWRHVUYTIII-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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